3-methyl-N-[2-({2-[(2-nitrophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide
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Overview
Description
3-METHYL-N-[2-({[(2-NITROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazole core, which is known for its biological activity and is often found in pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-N-[2-({[(2-NITROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE typically involves multiple steps, including the formation of the benzothiazole ring and subsequent functionalization. Common synthetic routes may involve:
Formation of Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a carboxylic acid derivative.
Functionalization: Introduction of the nitrophenyl group and the carbamoyl methyl sulfanyl group can be done through nucleophilic substitution and coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-METHYL-N-[2-({[(2-NITROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Substitution: The benzothiazole ring can participate in electrophilic aromatic substitution reactions.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens or nitrating agents can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Potential use in the development of bioactive molecules.
Medicine: Could be explored for its pharmacological properties.
Industry: May be used in the production of specialty chemicals.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, potentially inhibiting or activating specific pathways. The benzothiazole core is known for its ability to interact with various biological targets, which could be leveraged in drug development.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds with similar core structures but different functional groups.
Nitrophenyl Compounds: Compounds with nitrophenyl groups that exhibit similar reactivity.
Uniqueness
What sets 3-METHYL-N-[2-({[(2-NITROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE apart is its unique combination of functional groups, which can impart distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific disciplines.
Properties
Molecular Formula |
C23H18N4O4S2 |
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Molecular Weight |
478.5 g/mol |
IUPAC Name |
3-methyl-N-[2-[2-(2-nitroanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]benzamide |
InChI |
InChI=1S/C23H18N4O4S2/c1-14-5-4-6-15(11-14)22(29)24-16-9-10-18-20(12-16)33-23(26-18)32-13-21(28)25-17-7-2-3-8-19(17)27(30)31/h2-12H,13H2,1H3,(H,24,29)(H,25,28) |
InChI Key |
IRNLFGHDTLAYGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)SCC(=O)NC4=CC=CC=C4[N+](=O)[O-] |
Origin of Product |
United States |
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